molecular formula C25H19ClN2O5 B4672807 2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide

2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide

Cat. No. B4672807
M. Wt: 462.9 g/mol
InChI Key: LKBGZOZEOBERDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as BDBQR and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of BDBQR is not fully understood. However, it has been suggested that BDBQR inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the inhibition of cell proliferation. BDBQR has also been found to inhibit the activity of enzymes involved in the biosynthesis of heme, leading to the inhibition of the growth of Plasmodium falciparum.
Biochemical and Physiological Effects:
BDBQR has been found to exhibit biochemical and physiological effects. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. BDBQR has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest. In addition, BDBQR has been found to inhibit the growth of Plasmodium falciparum by inhibiting the biosynthesis of heme.

Advantages and Limitations for Lab Experiments

BDBQR has several advantages for lab experiments. It exhibits potent anticancer, antimalarial, and antiviral activities, making it a promising candidate for the development of new drugs. BDBQR is also relatively easy to synthesize using various methods, making it readily available for research purposes. However, BDBQR has some limitations for lab experiments. It has been found to exhibit cytotoxicity, which can limit its use in certain experiments. In addition, the mechanism of action of BDBQR is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for further research on BDBQR. One direction is to investigate the mechanism of action of BDBQR in more detail to better understand its therapeutic potential. Another direction is to explore the use of BDBQR in combination with other drugs to enhance its therapeutic efficacy. In addition, further research is needed to investigate the safety and toxicity of BDBQR in vivo to determine its potential for clinical use. Overall, BDBQR is a promising compound with potential therapeutic applications that warrants further investigation.

Scientific Research Applications

BDBQR has been the subject of scientific research due to its potential therapeutic applications. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. BDBQR has also been found to exhibit antimalarial activity by inhibiting the growth of Plasmodium falciparum, the parasite responsible for malaria. In addition, BDBQR has been found to exhibit antiviral activity against human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O5/c1-30-22-12-23(31-2)20(11-17(22)26)28-25(29)16-10-19(27-18-6-4-3-5-15(16)18)14-7-8-21-24(9-14)33-13-32-21/h3-12H,13H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBGZOZEOBERDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)quinoline-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(1,3-benzodioxol-5-yl)-N-(5-chloro-2,4-dimethoxyphenyl)-4-quinolinecarboxamide

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